2-Chloro-1-(4-chloro-2-(trifluoromethyl)phenyl)ethanol
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Overview
Description
2-Chloro-1-(4-chloro-2-(trifluoromethyl)phenyl)ethanol is an organic compound characterized by the presence of chloro, trifluoromethyl, and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-chloro-2-(trifluoromethyl)phenyl)ethanol typically involves the reaction of 4-chloro-2-(trifluoromethyl)benzaldehyde with chloroethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic addition of the chloroethanol to the aldehyde group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(4-chloro-2-(trifluoromethyl)phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used under mild conditions.
Major Products Formed
Oxidation: Formation of 2-Chloro-1-(4-chloro-2-(trifluoromethyl)phenyl)ethanone.
Reduction: Formation of 2-Chloro-1-(4-chloro-2-(trifluoromethyl)phenyl)ethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-1-(4-chloro-2-(trifluoromethyl)phenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(4-chloro-2-(trifluoromethyl)phenyl)ethanol involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-(trifluoromethyl)phenyl isocyanate
- 2-Chloro-1-(2,4-dichlorophenyl)ethanol
- 4-Chloro-2-(trifluoromethyl)benzaldehyde
Uniqueness
2-Chloro-1-(4-chloro-2-(trifluoromethyl)phenyl)ethanol is unique due to the combination of chloro, trifluoromethyl, and hydroxyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and industrial applications .
Properties
Molecular Formula |
C9H7Cl2F3O |
---|---|
Molecular Weight |
259.05 g/mol |
IUPAC Name |
2-chloro-1-[4-chloro-2-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H7Cl2F3O/c10-4-8(15)6-2-1-5(11)3-7(6)9(12,13)14/h1-3,8,15H,4H2 |
InChI Key |
PRAGZTCEAXNRKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)C(CCl)O |
Origin of Product |
United States |
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